molecular formula C17H13ClFN3 B195295 (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE CAS No. 127296-24-6

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE

Cat. No.: B195295
CAS No.: 127296-24-6
M. Wt: 313.8 g/mol
InChI Key: OMUJJDNUQGWFAT-OQLLNIDSSA-N
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Scientific Research Applications

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

Preparation Methods

The synthesis of (Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl Group: This step involves the coupling of the triazole ring with the (Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl moiety.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired configuration and functional groups .

Chemical Reactions Analysis

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Comparison with Similar Compounds

(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

    1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,3-triazole: This compound differs by the position of the nitrogen atoms in the triazole ring.

    1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,5-triazole: This compound has a different arrangement of nitrogen atoms in the triazole ring.

    1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,3,4-triazole: This compound features a different triazole ring structure.

The uniqueness of this compound lies in its specific triazole ring configuration and the presence of both 2-chlorophenyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3/c18-17-4-2-1-3-14(17)9-15(10-22-12-20-11-21-22)13-5-7-16(19)8-6-13/h1-9,11-12H,10H2/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUJJDNUQGWFAT-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(CN2C=NC=N2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\CN2C=NC=N2)/C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446601
Record name 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127296-24-6
Record name 1-[(2Z)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
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(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
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(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
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(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
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(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE
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(Z)-1-(3-(2-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ALLYL)-1H-1,2,4-TRIAZOLE

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